molecular formula C20H9N B8223887 1,3,6,8-Tetraethynyl-9H-carbazole

1,3,6,8-Tetraethynyl-9H-carbazole

Cat. No.: B8223887
M. Wt: 263.3 g/mol
InChI Key: KLNHWHRQKIRLMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated carbazole with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for 1,3,6,8-Tetraethynyl-9H-carbazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetraethynyl-9H-carbazole undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents such as bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups can yield carbonyl compounds, while reduction can yield alkenes or alkanes.

Scientific Research Applications

1,3,6,8-Tetraethynyl-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetraethynyl-9H-carbazole involves its ability to participate in various chemical reactions due to the presence of the ethynyl groups. These groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with a wide range of molecular targets and pathways. For example, in the context of organic light-emitting diodes, the compound can facilitate electron and hole separation, leading to the generation of reactive oxygen species under visible light .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3,6,8-tetraethynyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9N/c1-5-13-9-15(7-3)19-17(11-13)18-12-14(6-2)10-16(8-4)20(18)21-19/h1-4,9-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNHWHRQKIRLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2)C#C)C#C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6,8-Tetraethynyl-9H-carbazole
Reactant of Route 2
1,3,6,8-Tetraethynyl-9H-carbazole
Reactant of Route 3
1,3,6,8-Tetraethynyl-9H-carbazole
Reactant of Route 4
1,3,6,8-Tetraethynyl-9H-carbazole
Reactant of Route 5
1,3,6,8-Tetraethynyl-9H-carbazole
Reactant of Route 6
1,3,6,8-Tetraethynyl-9H-carbazole

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